molecular formula C13H12ClNO3 B1296165 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione CAS No. 22272-22-6

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

Cat. No. B1296165
CAS RN: 22272-22-6
M. Wt: 265.69 g/mol
InChI Key: IAPJSKHYZZLKBU-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione is a chemical compound with the CAS Number: 22272-22-6 . It has a molecular weight of 265.7 and its linear formula is C13H12ClNO3 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a series of mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups were efficiently synthesized through a self-assembly process involving L, CS2 and corresponding metal acetates .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 373.4°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for this compound could involve further exploration of its biological properties and potential applications. Given the diverse biological effects of related 1,4-naphthoquinones , this compound could be investigated for similar properties. Additionally, its synthesis could be optimized for large-scale production, and its safety profile could be further evaluated.

properties

IUPAC Name

2-chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-18-7-6-15-11-10(14)12(16)8-4-2-3-5-9(8)13(11)17/h2-5,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPJSKHYZZLKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293637
Record name 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

CAS RN

22272-22-6
Record name 22272-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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